
cis-2-Methylcyclopentylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-2-Methylcyclopentylbenzene (2MCPB) is a chemical compound that has been studied for its potential application in various scientific research fields. It is a cyclic hydrocarbon that belongs to the class of aromatic compounds, and is composed of a benzene ring with a methylcyclopentyl substituent. 2MCPB is an important intermediate in the synthesis of other aromatic compounds, and has been studied for its potential medicinal applications.
Mécanisme D'action
The mechanism of action of cis-2-Methylcyclopentylbenzene is not yet fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other inflammatory mediators. This inhibition of COX-2 may lead to the anti-inflammatory and analgesic effects of cis-2-Methylcyclopentylbenzene. Additionally, cis-2-Methylcyclopentylbenzene may also act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase may lead to the antidiabetic effects of cis-2-Methylcyclopentylbenzene.
Biochemical and Physiological Effects
cis-2-Methylcyclopentylbenzene has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and analgesic effects, as well as antidiabetic effects. Additionally, cis-2-Methylcyclopentylbenzene has been found to have antioxidant and neuroprotective effects, as well as cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Cis-2-Methylcyclopentylbenzene is a relatively stable and non-toxic compound, and is therefore relatively easy to work with in laboratory experiments. Additionally, the synthesis of cis-2-Methylcyclopentylbenzene is relatively simple and can be carried out in a short amount of time. However, cis-2-Methylcyclopentylbenzene is a highly reactive compound and can be easily oxidized or reduced, which can limit its use in certain experiments.
Orientations Futures
The potential applications of cis-2-Methylcyclopentylbenzene are still being explored. Future research should focus on further elucidating the mechanism of action of cis-2-Methylcyclopentylbenzene and exploring its potential applications in the fields of medicine, materials science, and catalysis. Additionally, further research should focus on the synthesis of derivatives of cis-2-Methylcyclopentylbenzene, as well as the development of new synthetic methods for the production of cis-2-Methylcyclopentylbenzene. Finally, further research should focus on the development of new analytical methods for the detection and quantification of cis-2-Methylcyclopentylbenzene.
Méthodes De Synthèse
Cis-2-Methylcyclopentylbenzene can be synthesized through the reaction of cyclopentadiene with methyl iodide, followed by an intramolecular Friedel-Crafts reaction. This reaction has been found to be highly efficient and yields a good yield of the desired product. Additionally, the reaction can be catalyzed by Lewis acids such as boron trifluoride. This reaction is usually carried out under anhydrous conditions and in the presence of a solvent such as dichloromethane.
Applications De Recherche Scientifique
Cis-2-Methylcyclopentylbenzene has been studied for its potential application in various scientific research fields. It has been found to be a useful intermediate in the synthesis of other aromatic compounds, and has also been studied for its potential medicinal applications. For example, cis-2-Methylcyclopentylbenzene has been used in the synthesis of a number of drugs, including anti-inflammatory agents, antidiabetics, and analgesics. Additionally, cis-2-Methylcyclopentylbenzene has been studied for its potential use in the synthesis of polymers, catalysts, and other materials.
Propriétés
IUPAC Name |
(2-methylcyclopentyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBOCMUMJWHHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylcyclopentyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

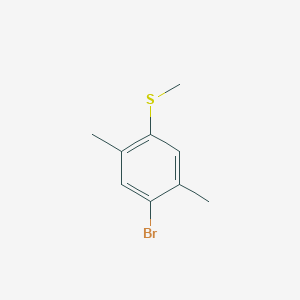
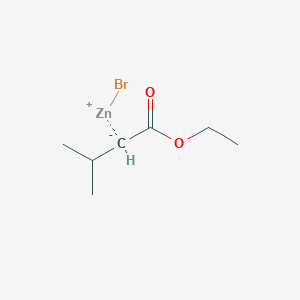


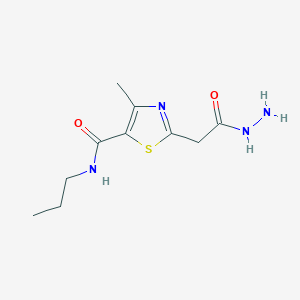
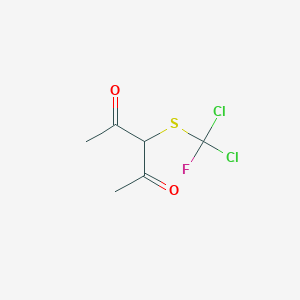
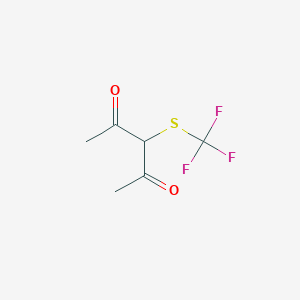
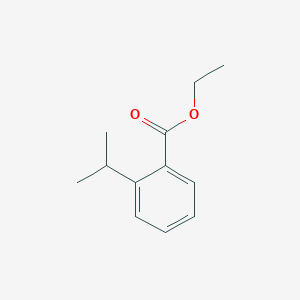
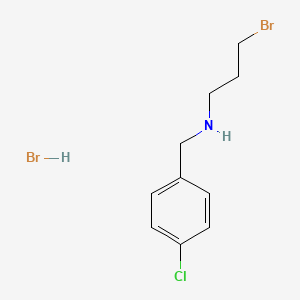
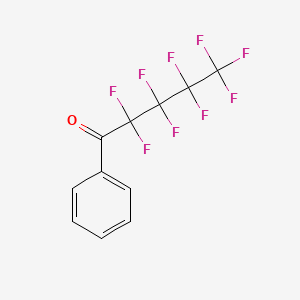
![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)


